2,3-Difluoro-4-methylphenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

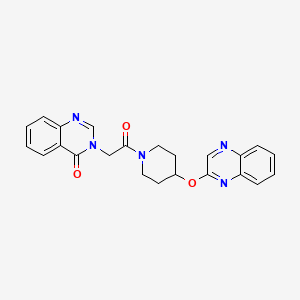

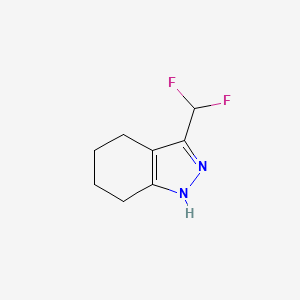

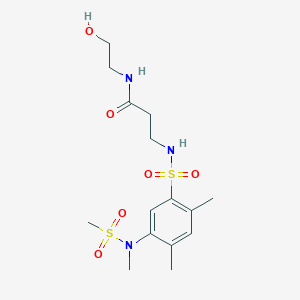

2,3-Difluoro-4-methylphenylacetonitrile is a chemical compound with the molecular formula C9H7F2N and a molecular weight of 167.16 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-methylphenylacetonitrile is1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule.

Scientific Research Applications

Material Science Applications

2,3-Difluoro-4-methylphenylacetonitrile and its derivatives have been utilized in the synthesis of novel materials. For instance, Kricheldorf et al. (2005) explored the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, yielding soluble polyethers and multicyclic oligomers. These materials exhibit significant potential in creating advanced polymeric structures due to their unique properties, such as complete conversions of the C−F groups and the formation of cross-linked products under specific conditions (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Organic Synthesis

In organic synthesis, the compound has been applied in the development of new synthetic methodologies. Hua et al. (2016) demonstrated a solvent-controlled difluoromethylation process that allows for the divergent synthesis of 2′-difluoromethoxychalcones and 2,2-difluoro-3-styryl-2,3-dihydrobenzofuran-3-ols. This method showcases the versatility of difluoro compounds in facilitating selective synthesis routes based on solvent choice, providing yields ranging from 47–97% (Hua, Wang, Liu, Wang, Zhang, Huang, & Weihua, 2016).

Photophysical Studies

The transformation of specific dyes to their boron difluoride adducts highlights another application area. Choi et al. (2017) developed new probes for signaling BF3 species using the transformation of 2-(2-hydroxyphenyl)benzothiazole derivatives. These probes exhibited significant off-on fluorescence enhancement, demonstrating the utility of difluorobenzonitriles in creating sensitive and selective fluorescent detectors for industrial applications (Choi, Lee, Jung, Hong, & Chang, 2017).

Safety and Hazards

properties

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKCXHODUFMOLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylphenylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2383492.png)

![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)